Product packaging for Zinc dibutyrate(Cat. No.:CAS No. 13282-37-6)

Zinc dibutyrate

Cat. No.: B079630
CAS No.: 13282-37-6
M. Wt: 239.6 g/mol
InChI Key: WDHVIZKSFZNHJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Butyric Acid and Zinc in Biological Systems

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a naturally occurring molecule integral to various biological processes. fishersci.com It is produced in the colon through the bacterial fermentation of dietary fibers and serves as a primary energy source for the cells lining the colon, known as colonocytes. fishersci.comwikipedia.org Beyond its role in energy metabolism, butyric acid functions as a biological response modifier. wikipedia.org It can regulate gene expression, partly by inhibiting histone deacetylases, which can influence cell differentiation and control cell growth. fishersci.comwikipedia.org Furthermore, butyric acid exhibits anti-inflammatory properties, which are crucial for maintaining gut health. fishersci.comwikipedia.org It is also recognized for its role in modulating the immune system and contributing to the body's defense mechanisms. fishersci.com

Zinc is an essential trace element vital for all forms of life. nih.govfishersci.se It is the second most abundant trace metal in the human body after iron and is a critical component of over 300 enzymes and more than 1,000 transcription factors, which are proteins involved in reading the genetic code. nih.gov This makes zinc indispensable for a vast array of physiological functions, including the metabolism of proteins, nucleic acids (DNA and RNA), carbohydrates, and lipids. nih.govfishersci.se Zinc plays a central role in cell division, growth, and development. rmreagents.comatamanchemicals.com Its involvement is also crucial for a properly functioning immune system, wound healing, and signal transduction. nih.govatamanchemicals.comamericanelements.com The homeostasis of zinc is primarily managed by the intestine. nih.gov

Rationale for Academic Investigation of Zinc Dibutyrate and Related Compounds

The well-documented, yet distinct, biological benefits of both zinc and butyric acid have prompted scientific inquiry into the effects of combining them into a single compound, this compound. mpg.de The primary rationale is to investigate potential synergistic effects that may enhance their individual therapeutic or functional properties, particularly in the context of gut health. mpg.deeragene.com

Academic investigation is driven by the hypothesis that a compound like this compound could offer superior benefits compared to the separate administration of zinc and butyric acid. For instance, research in animal models has explored zinc butyrate (B1204436) as a means to improve intestinal integrity and barrier function. mpg.de Some in vitro studies suggest that zinc butyrate may be more effective at protecting the gut's cellular lining, especially under stress conditions, than zinc salts like zinc sulfate (B86663) or other butyrate salts like calcium butyrate. mpg.delibretexts.orgcanchema.com

The creation of such compounds is also part of a broader research trend focused on developing new delivery systems and more effective derivatives of butyric acid, which has a short half-life in the body. wikipedia.org This has led to the synthesis and characterization of various zinc butyrate complexes. For example, researchers have prepared and studied complexes of zinc butyrate with other molecules like caffeine, nicotinamide (B372718), and theobromine. americanelements.com Further innovation has produced novel related compounds, such as zinc dibutyroyllysinate, which combines zinc, butyric acid, and lysine (B10760008), and is being investigated for potential applications in skin homeostasis. Much of the current research is centered on applications in animal nutrition, where these compounds are studied as additives to improve growth performance and gut health. libretexts.orgnih.gov

Overview of Current Research Paradigms and Knowledge Gaps

Current research into this compound and related compounds primarily follows several established paradigms. A significant portion of the research is conducted in vitro using intestinal epithelial cell lines, such as IPEC-J2, to model the gut barrier. mpg.de These cell culture studies allow for controlled investigations into how different formulations, like zinc butyrate, affect cell integrity, measured by parameters like transepithelial electrical resistance (TER), and protect against inflammatory or heat-induced stress. mpg.decanchema.com Another major research avenue involves in vivo trials, predominantly in production animals like swine and poultry. mpg.delibretexts.org These studies evaluate the effects of dietary supplementation with zinc butyrate on growth performance, feed efficiency, and intestinal health markers. mpg.delibretexts.orgnih.gov A third paradigm is the chemical synthesis and thermal analysis of zinc butyrate and its various complexes to understand their structure and stability. americanelements.com

Despite these efforts, several knowledge gaps remain. While studies show performance improvements in animals supplemented with zinc butyrate, the precise mechanisms are not always clear, and a direct correlation to measured intestinal health parameters can be elusive. mpg.de The synergistic action between zinc and butyrate is often suggested but not fully elucidated at a molecular level. mpg.de Furthermore, while the term "gut health" is central to this research, it lacks a universally clear definition and standardized methods for measurement. canchema.com There is also a need for more extensive research on how different sources of zinc (e.g., organic forms like zinc butyrate versus inorganic forms like zinc sulfate) impact the diversity and composition of the gut microbiota. libretexts.org A significant gap exists in the translation of these findings to humans, as most of the current data is derived from animal and cell-based models. wikipedia.org Some chemical databases even note a lack of available information regarding the biological and pharmaceutical applications of this compound, underscoring its status as an emerging area of investigation. fishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4Zn B079630 Zinc dibutyrate CAS No. 13282-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13282-37-6

Molecular Formula

C8H14O4Zn

Molecular Weight

239.6 g/mol

IUPAC Name

zinc;butanoate

InChI

InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2

InChI Key

WDHVIZKSFZNHJB-UHFFFAOYSA-L

SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2]

Canonical SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2]

Other CAS No.

13282-37-6

Origin of Product

United States

Advanced Synthetic Methodologies and Analytical Characterization

Strategies for Synthesis of Zinc Dibutyrate Analogues

The functional properties of this compound can be modulated by synthesizing its analogues through various innovative approaches. These methods aim to control the coordination environment of the zinc ion, modify the release profile of butyrate (B1204436), and integrate the compound with nanomaterials for enhanced performance.

Chelation and Complexation Approaches

The synthesis of this compound analogues often involves chelation and complexation strategies to create diverse molecular architectures. These approaches are centered on the reaction of a zinc source, typically a zinc salt like zinc acetate (B1210297) dihydrate or zinc oxide, with butyric acid or other coordinating ligands. google.comtandfonline.commdpi.com The resulting complexes can range from simple homoleptic structures, containing only one type of ligand, to more complex heteroleptic systems incorporating multiple different ligands.

The coordination environment of the zinc(II) ion, which is a borderline acid, can be fine-tuned by selecting appropriate ligands containing oxygen, nitrogen, or sulfur donor atoms. For instance, the reaction of zinc(II) acetate with carboxylic acids in the presence of N-donor ligands like 3,5-dimethylpyrazole (B48361) or 1,10-phenanthroline (B135089) can lead to the formation of mononuclear, dinuclear, or polynuclear zinc carboxylate complexes with distinct structural and functional properties. tandfonline.comresearchgate.net The stoichiometry of the reactants, the nature of the solvent, and the reaction conditions play a crucial role in determining the final structure, which can vary from tetrahedral to octahedral geometries around the zinc center. researchgate.netacs.org The synthesis of such analogues allows for the modification of properties like solubility, stability, and reactivity.

Microencapsulation Techniques for Controlled Release Systems

Microencapsulation is a key strategy for developing controlled-release systems for this compound. This technique involves enclosing the active compound (the core) within a protective polymeric shell, which modulates its release under specific conditions. acs.org Various methods can be employed for the microencapsulation of fatty acid salts like this compound, including spray drying, coacervation, and ionic gelation. rasayanjournal.co.inresearchgate.netnih.govub.edu

Spray drying is a widely used, cost-effective method where an emulsion containing the core material and a wall material (such as proteins or polysaccharides) is atomized into a hot air stream, leading to the rapid evaporation of the solvent and the formation of microcapsules. nih.gov Coacervation, another common technique, involves the phase separation of a polymer solution to form a polymer-rich coacervate phase that deposits onto the core material. researchgate.netub.edu The choice of wall material is critical and can include biopolymers like chitosan (B1678972) and alginate, which can form hydrogel beads capable of entrapping zinc salts and controlling their release. researchgate.netmdpi.comresearchgate.net The release of the encapsulated this compound can be triggered by various stimuli, including pH changes, enzymatic activity, or diffusion, allowing for targeted and sustained delivery. mdpi.com For instance, zinc salts encapsulated within poly(d,l-lactide-co-glycolide) (B1216819) (PLG) have been shown to affect the diffusion properties of the polymer, highlighting the potential of using the encapsulated salt itself as a release-modifying agent. nih.gov

Nanomaterial Integration and Fabrication (e.g., Zinc Oxide Nanocrystals on Butyrate Derivatives)

The integration of this compound with nanomaterials, particularly zinc oxide (ZnO) nanocrystals, represents a cutting-edge approach to creating functional hybrid materials. ZnO is a versatile semiconductor with unique optical and electrical properties. mdpi.comnih.gov The fabrication of ZnO nanocrystals can be achieved through various methods, including sol-gel processes, hydrothermal synthesis, and co-precipitation. mdpi.comnih.govnih.gov

A notable example of nanomaterial integration involves the growth of ZnO nanocrystals on butyrate-functionalized surfaces. In one study, cellulose (B213188) acetate butyrate (CAB) nanofiber mats were used as a substrate for the deposition of ZnO nanocrystals. researchgate.net The process involved preparing the CAB nanofibers containing a zinc precursor, such as zinc acetate, via electrospinning. researchgate.net Subsequently, the nanocrystals were grown through a chemical deposition technique involving alternating dips in an ammonium (B1175870) zincate bath and a hot water bath. researchgate.net This method allows for the creation of composite materials where the properties of the butyrate derivative are combined with the functionalities of the ZnO nanoparticles. The surface of substrates can also be functionalized with molecules like (3-aminopropyl)triethoxysilane (APTES) to improve the adhesion and quality of the deposited ZnO nanoparticle films. mdpi.com Such nanocomposites have potential applications in areas like photocatalysis and sensor technology. researchgate.netmdpi.com

Sophisticated Spectroscopic and Structural Elucidation Techniques

The precise characterization of this compound and its analogues is essential to understand their structure-property relationships. A suite of sophisticated spectroscopic and analytical techniques is employed for this purpose, providing detailed information on molecular structure, compound identity, and purity.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its complexes in solution and the solid state. researchgate.netudel.edu ¹H and ¹³C NMR are routinely used to confirm the presence of the butyrate ligand and to probe the coordination environment of the zinc ion. mdpi.comrsc.org

In the ¹H NMR spectrum of a zinc carboxylate complex, the signals corresponding to the protons of the butyrate ligand can be identified and compared to those of the free acid. researchgate.net Changes in the chemical shifts of the protons adjacent to the carboxylate group can provide insights into the coordination of the carboxylate to the zinc center. acs.org Variable-temperature NMR studies of zinc carboxylate complexes have revealed dynamic processes, such as the "carboxylate shift," where the coordination mode of the carboxylate ligand changes, leading to the coalescence of NMR signals at different temperatures. acs.org

¹³C NMR spectroscopy is also highly informative, particularly for characterizing the carboxylate carbon. rsc.orgnih.govresearchgate.net The chemical shift of the carboxylate carbon is sensitive to its coordination mode (e.g., monodentate, bidentate, bridging), providing valuable structural information. rsc.org For instance, studies on a series of zinc carboxylates have shown that the ¹³C NMR spectra can distinguish between different crystalline forms and coordination environments. rsc.orgnih.govresearchgate.net Furthermore, solid-state ⁶⁷Zn NMR, although challenging due to the quadrupolar nature of the ⁶⁷Zn nucleus, can provide direct information about the local environment of the zinc ion. rsc.orgnih.govrsc.org

Below is an interactive table summarizing typical NMR data for butyrate-containing compounds.

NucleusCompound TypeTypical Chemical Shift (ppm)MultiplicityNotes
¹HButyrate Moiety (α-CH₂)2.0 - 2.4TripletPosition can shift upon coordination to a metal center.
¹HButyrate Moiety (β-CH₂)1.5 - 1.8Sextet
¹HButyrate Moiety (γ-CH₃)0.8 - 1.0Triplet
¹³CButyrate Moiety (C=O)170 - 185SingletChemical shift is sensitive to the coordination environment.
¹³CButyrate Moiety (α-CH₂)35 - 40Singlet
¹³CButyrate Moiety (β-CH₂)18 - 22Singlet
¹³CButyrate Moiety (γ-CH₃)13 - 15Singlet

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific molecular structure.

Mass Spectrometry for Compound Identification and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and determining the purity of this compound and its analogues. mdpi.com It provides information on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for verifying the identity of a synthesized compound.

Various ionization techniques can be used, with electrospray ionization (ESI) being common for the analysis of metal complexes. researchgate.net The mass spectrum of a zinc carboxylate complex will show peaks corresponding to the intact molecular ion, as well as characteristic fragmentation patterns. For binuclear metal carboxylates, fragmentation often involves the loss of a carboxylate radical or a carbon dioxide molecule. cdnsciencepub.comcdnsciencepub.com The isotopic pattern of zinc, which has several stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, and ⁷⁰Zn), provides a distinctive signature in the mass spectrum that aids in the identification of zinc-containing fragments. uni.lu

In addition to structural confirmation, MS techniques are used to assess the purity of the compound. For example, inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive method for detecting and quantifying trace metal impurities. exlibrisgroup.comnih.gov This is particularly important for ensuring the quality of the synthesized material. Hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can be used to separate and identify any organic impurities or byproducts from the synthesis. acs.org The combination of these mass spectrometric methods provides a comprehensive analysis of the identity and purity of this compound compounds. nih.govniu.eduresearchgate.net

X-ray Diffraction Analysis for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. For this compound, also known as zinc butanoate, single-crystal X-ray diffraction analysis has revealed specific structural details.

Research has shown that this compound crystallizes in a monoclinic system. shepchem.com The structure consists of polymeric sheets where tetrahedrally coordinated zinc ions are interconnected by butanoate ligands acting as bridges in a syn-anti arrangement. shepchem.com This layered structure is a common feature among anhydrous zinc(II) carboxylates with short chains. nih.gov The analysis indicates that the bonding around the zinc ion is unsymmetrical, with varying Zn-O bond lengths. nih.govnih.gov A study by Blair, Howie, and Wardell provided precise crystallographic data for monoclinic zinc n-butanoate, noting some disorder in the stacking of the polymeric sheets. shepchem.com

Interactive Table: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaZn(C₄H₇O₂)₂ shepchem.com
Molecular Weight239.57 g/mol shepchem.com
Crystal SystemMonoclinic shepchem.comnih.gov
Space GroupP2₁/c shepchem.comnih.gov
a23.48(3) Å shepchem.comnih.gov
b4.795(4) Å shepchem.comnih.gov
c9.380(9) Å shepchem.comnih.gov
β90.08(9)° shepchem.comnih.gov
Cell Volume (V)1056(2) ų shepchem.comnih.gov
Z (Formula units/cell)4 shepchem.com

Fourier Transform Infrared Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, FTIR analysis is crucial for confirming the coordination between the zinc ion and the carboxylate groups of the butyrate ligands.

The FTIR spectra of zinc carboxylates show characteristic absorption bands for the carboxylate anion (COO⁻). The key spectral features are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) provide insight into the coordination mode of the carboxylate ligand. For this compound, the carbonyl groups form a bridging bidentate coordination with two zinc atoms in a syn-anti configuration. nih.gov This coordination is confirmed by a separation (Δν) of approximately 140 cm⁻¹. nih.gov Studies on various zinc carboxylates show that the asymmetric COO⁻ stretching vibration typically appears in the region of 1570-1632 cm⁻¹. shepchem.comresearchgate.net This analysis helps confirm the formation of the zinc salt and the nature of the metal-ligand bond. mdpi.com

Interactive Table: Characteristic FTIR Bands for Zinc Carboxylates

Functional GroupVibration ModeApproximate Wavenumber (cm⁻¹)Significance
Carboxylate (COO⁻)Asymmetric stretch (νₐₛ)1570 - 1632Indicates coordination of carboxylate to Zn²⁺
Carboxylate (COO⁻)Symmetric stretch (νₛ)~1430 - 1450Confirms carboxylate structure
Zn-OStretching vibration~517Evidence of coordination between zinc and oxygen

Scanning Electron Microscopy for Morphological Characterization

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of a sample's surface topography. improvedpharma.com It is used to observe the size, shape, and surface features of crystalline or powdered materials. improvedpharma.com

While SEM is a standard method for morphological characterization, specific SEM images detailing the crystal morphology of pure this compound are not extensively available in the reviewed literature. Studies employing SEM often focus on composites containing zinc compounds, such as zinc oxide nanocrystals grown on cellulose acetate butyrate fibers, or on the biological effects of zinc butyrate on tissues rather than the morphology of the compound itself. researchgate.netacs.orgscielo.org For example, SEM has been used to study the morphology of zinc oxide nanoparticles synthesized from zinc acetate precursors, which often show hexagonal, flower-like, or spherical structures depending on the synthesis conditions. However, this pertains to the oxide and not the dibutyrate salt. Therefore, a detailed description of the surface morphology of crystalline this compound based on direct SEM analysis cannot be provided from the available search results.

Mechanistic Elucidation of Zinc Dibutyrate Bioactivity

Molecular and Cellular Mechanisms of Action

The bioactivity of zinc dibutyrate stems from the distinct and synergistic actions of its constituent components: the zinc cation (Zn²⁺) and the short-chain fatty acid, butyrate (B1204436). Upon dissociation, these moieties engage with a variety of cellular targets and signaling networks, orchestrating a complex array of biological responses. The zinc ion primarily functions as an extracellular signaling molecule, while butyrate exerts significant influence on intracellular processes, most notably through epigenetic modulation.

Interaction with Specific Cellular Receptors and Transporters (e.g., GPR39 as a Zinc-Sensing Receptor)

A primary mechanism through which the zinc component of this compound initiates cellular signaling is by interacting with a specific cell surface receptor. The G protein-coupled receptor 39 (GPR39) has been identified as a dedicated zinc-sensing receptor (ZnR). nih.govimrpress.comnih.govencyclopedia.pub This receptor is activated by extracellular Zn²⁺ at physiological concentrations, a response that is highly specific to zinc and not mimicked by other divalent metal ions such as manganese, copper, or iron. nih.govencyclopedia.pub

Activation of GPR39 by zinc has been documented in numerous cell types, including intestinal colonocytes and keratinocytes. nih.govmdpi.com This interaction serves as a crucial signaling nexus, translating the presence of extracellular zinc into intracellular responses. pnas.org A key consequence of Zn²⁺ binding to GPR39 is the mobilization of intracellular calcium ([Ca²⁺]i), a ubiquitous second messenger. nih.govuniprot.org The sensitivity of GPR39 to zinc can also be modulated by changes in the extracellular pH, adding another layer of regulatory control. imrpress.com Ultimately, the Zn²⁺-GPR39 signaling axis is integral to regulating fundamental cellular processes such as proliferation, differentiation, and survival. imrpress.commdpi.com Notably, in the context of the gut epithelium, the activation of GPR39 by zinc has been shown to protect colonocytes from apoptosis induced by butyrate. nih.govdntb.gov.ua

Modulation of Intracellular Signaling Cascades

Following the initial receptor-ligand interaction, the signal is propagated through a network of intracellular signaling cascades, involving G-proteins and various protein kinases. Both zinc and butyrate contribute to the modulation of these pathways.

As a G protein-coupled receptor, GPR39 initiates signaling by engaging with intracellular heterotrimeric G-proteins upon activation by Zn²⁺. encyclopedia.pubwikipedia.org Evidence indicates that GPR39 can couple to several G-protein subtypes, including Gαq, Gαs, and Gα12/13. encyclopedia.pubnih.govmdpi.com The most characterized pathway involves the Gαq subunit, which, upon activation, stimulates the enzyme phospholipase C (PLC). pnas.orgnih.gov

PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). pnas.orgwikipedia.org IP3 diffuses through the cytoplasm and binds to its specific receptors located on the membrane of the endoplasmic reticulum. This binding event triggers the release of stored calcium ions into the cytosol, leading to the transient increase in intracellular calcium that is a hallmark of GPR39 activation. pnas.org This Gαq-PLC-IP3 cascade represents a principal transduction pathway for extracellular zinc signals.

The signaling events downstream of GPR39 activation extend to the modulation of several critical kinase-dependent pathways that govern cell fate.

PI3K/AKT Pathway : The activation of GPR39 by zinc stimulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.govmdpi.comuniprot.orgmdpi.com This leads to the phosphorylation and subsequent activation of AKT, a key node in pathways promoting cell survival and proliferation. mdpi.comoup.com

MAPK Pathway : Zinc-GPR39 signaling also triggers the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a central component of the mitogen-activated protein kinase (MAPK) cascade. nih.govmdpi.comnih.govmdpi.com This pathway is fundamentally involved in transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth, differentiation, and survival.

AMPK Pathway : The rise in intracellular calcium resulting from GPR39 activation can stimulate the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). mdpi.comnih.gov Butyrate has also been reported to influence the ERK-AMPK pathway, sometimes through a different receptor, GPR41. researchgate.net AMPK is a master regulator of cellular energy homeostasis, and its activation can influence a variety of cellular processes, including cell survival. nih.gov

PathwayPrimary EffectorKey MediatorsKey Cellular Outcome
GPR39 Receptor ActivationZinc (Zn²⁺)Gαq, Phospholipase C (PLC), IP3Intracellular Calcium Release pnas.orgnih.gov
PI3K/AKT SignalingZinc (Zn²⁺)GPR39, PI3K, AKTPromotion of Cell Survival and Proliferation mdpi.commdpi.com
MAPK/ERK SignalingZinc (Zn²⁺)GPR39, MEK, ERKRegulation of Gene Expression for Growth and Differentiation nih.govmdpi.com
AMPK SignalingZinc (Zn²⁺) / ButyrateCaMKKβ, AMPKRegulation of Cellular Energy Homeostasis mdpi.comresearchgate.net

The NF-κB pathway is a pivotal regulator of genes involved in inflammation, immunity, and cell survival. Both components of this compound exert modulatory effects on this pathway.

The zinc ion is recognized as a suppressor of NF-κB activation. researchgate.net Mechanistically, zinc can directly inhibit the activity of the IκB kinase (IKK) complex. frontiersin.org IKK is responsible for phosphorylating IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IKK, zinc prevents IκB degradation, thereby blocking the nuclear translocation of the active NF-κB p65 subunit and suppressing the transcription of NF-κB target genes, such as those for pro-inflammatory cytokines. frontiersin.orgpensoft.net

The butyrate component also contributes to the inhibition of the NF-κB signaling pathway. frontiersin.org Studies using sodium butyrate have demonstrated a reduction in the phosphorylation of key signaling components and subsequent NF-κB activation. frontiersin.org This inhibitory action on a central pro-inflammatory pathway is a significant aspect of the compound's bioactivity.

Kinase-Dependent Signaling (e.g., PI3K, MAPK, AMPK)

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition and Histone Acetylation

A well-established mechanism of action for the butyrate moiety of this compound is its role as an epigenetic modulator through the inhibition of histone deacetylases (HDACs). nih.govplos.org

HDACs are a class of enzymes that catalyze the removal of acetyl groups from the lysine (B10760008) residues of histone proteins. nih.gov This deacetylation results in a more compact chromatin structure, restricting the access of transcription factors to DNA and leading to transcriptional repression. Butyrate functions as a potent inhibitor of the zinc-dependent Class I and Class IIa HDACs. nih.govselleckchem.com

Synergistic Molecular Effects of Zinc and Butyrate Components

The combination of zinc and butyrate in a single molecule may lead to synergistic effects that are not as pronounced when these components are administered separately. nih.govtandfonline.com Research suggests that zinc can protect colon cells from butyrate-induced cell death. nih.govplos.org This protective mechanism may be linked to the zinc sensing receptor (ZnR/GPR39), which, when activated by zinc, can trigger signaling pathways that enhance cell survival. nih.govplos.orgnih.gov

One key observation is the enhanced expression of the anti-apoptotic protein clusterin in colonocytes when treated with both zinc and butyrate, an effect that suggests a synergistic mechanism. nih.govnih.gov This upregulation of clusterin is thought to be a key factor in how zinc mitigates the cell death-inducing effects of butyrate in colon cancer cells. plos.orgnih.gov Furthermore, zinc has been shown to enhance cell growth on its own, and this effect is compounded by its ability to rescue cells from the apoptosis induced by butyrate. plos.orgnih.gov While the precise molecular interactions are still under investigation, the evidence points towards a cooperative relationship where zinc modulates cellular responses to butyrate, leading to enhanced cell survival and growth. tandfonline.complos.orgnih.gov

Transcriptional and Post-Transcriptional Regulation of Gene Expression

This compound and its individual components exert significant influence over the expression of a wide array of genes. This regulation occurs at both the transcriptional and post-transcriptional levels and is central to the compound's effects on intestinal barrier function, immune responses, cell growth, and tissue integrity.

The integrity of the intestinal barrier is paramount for health, and it is maintained by a complex of tight junction proteins. Butyrate, a key component of this compound, is known to enhance intestinal barrier function by upregulating the expression of these crucial proteins. semanticscholar.orgnih.govplos.org

Butyrate's Influence: Studies have shown that butyrate can increase the mRNA expression and protein abundance of claudins, which are fundamental components of tight junctions. plos.org Specifically, butyrate has been found to upregulate the transcription of claudin-1 and increase the expression of claudin-3 and claudin-4. plos.orgtandfonline.com It also positively affects the expression of occludin and ZO-1. frontiersin.org This enhancement of tight junction proteins helps to decrease intestinal permeability. plos.org The mechanism for this upregulation is linked to butyrate's ability to inhibit histone deacetylases (HDACs), which leads to changes in chromatin structure and increased gene transcription. mdpi.compnas.org However, some studies suggest that butyrate's regulation of tight junction proteins can also occur at the post-transcriptional level. plos.org

Zinc's Role: Zinc also plays a vital role in maintaining the intestinal barrier. It influences the gene expression of tight junction proteins like claudin-1 through mechanisms that involve histone deacetylase activity and chromatin remodeling. mdpi.com The zinc-sensing receptor, GPR39, is implicated in this process, as its absence leads to decreased expression of ZO-1 and occludin. tandfonline.com

The combined effect of zinc and butyrate in this compound is therefore expected to robustly support intestinal barrier integrity by modulating the expression of a suite of essential tight junction proteins. In an in vitro study, zinc butyrate was shown to maintain the integrity of tight junctions in intestinal cells, indicating its potential to alleviate increased intestinal permeability. researchgate.net

Interactive Table: Effect of Butyrate on Intestinal Barrier Protein Expression

Gene/ProteinEffect of ButyrateCell/Animal Model
Claudin-1 Upregulation of transcription nih.govtandfonline.comCdx2-IEC intestinal epithelial cells plos.org
Claudin-3 Increased mRNA and protein abundance plos.orgIPEC-J2 cells plos.org
Claudin-4 Increased mRNA and protein abundance plos.orgIPEC-J2 cells plos.org
Occludin Upregulation of expression frontiersin.orgresearchgate.netWeaned pigs researchgate.net
ZO-1 Upregulation of expression nih.govfrontiersin.orgBovine mammary epithelial cells nih.gov

Differential Expression of Immune Cytokines and Chemokines (e.g., IL-1β, IL-6, IL-8, IL-10, IL-18, TNF-α)

Both zinc and butyrate are potent modulators of the immune system, influencing the production of a wide range of cytokines and chemokines. Their combined action in this compound can lead to a nuanced regulation of inflammatory responses.

Butyrate's Anti-inflammatory and Pro-inflammatory Potential: Butyrate is widely recognized for its anti-inflammatory properties, which are largely attributed to its ability to inhibit the NF-κB signaling pathway. mdpi.comf1000research.com This inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgmdpi.commdpi.com Conversely, butyrate has been shown to enhance the production of the anti-inflammatory cytokine IL-10. mdpi.comresearchgate.net However, the effect of butyrate can be context-dependent. In some instances, it has been observed to induce the expression of pro-inflammatory cytokines like TNF-α and IL-8. plos.org

Zinc's Role in Cytokine Production: Zinc is also a key player in regulating cytokine production. It can induce monocytes to produce pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. nih.govfrontiersin.org Zinc deficiency, on the other hand, can lead to a decreased production of TH1 cytokines, including IFN-γ, IL-2, and TNF-α, while having less of an impact on TH2 cytokines like IL-4, IL-6, and IL-10. frontiersin.org

The interplay between zinc and butyrate in this compound can therefore fine-tune the immune response, potentially dampening excessive inflammation while maintaining the capacity for a robust defense against pathogens. For instance, in weanling piglets challenged with LPS, dietary butyrate supplementation significantly reduced the levels of pro-inflammatory cytokines IL-1β, IL-6, IL-8, and TNF-α. frontiersin.org

Interactive Table: Modulation of Cytokine Expression by Butyrate

CytokineEffect of ButyrateCondition/Model
IL-1β Decreased expression frontiersin.orgmdpi.comLPS-induced colitis in piglets frontiersin.org
IL-6 Decreased expression frontiersin.orgmdpi.comLPS-induced colitis in piglets frontiersin.org
IL-8 Decreased expression frontiersin.orgLPS-induced colitis in piglets frontiersin.org
IL-10 Increased production mdpi.comresearchgate.netRAW264.7 cells researchgate.net
IL-18 Decreased expression frontiersin.orgParenteral supplementation in piglets frontiersin.org
TNF-α Decreased expression frontiersin.orgmdpi.comLPS-induced colitis in piglets frontiersin.org

Regulation of Genes Involved in Cellular Proliferation and Differentiation (e.g., ZBP-89, MITF, FLG, IVL, LOR, KRT1, KRT10)

Zinc and butyrate play crucial roles in the fundamental cellular processes of proliferation and differentiation. researchgate.netnih.gov Their combined influence within this compound can impact tissue development and homeostasis.

Zinc's Influence on Cell Fate: Zinc is essential for cell proliferation and differentiation, acting as a cofactor for numerous enzymes and transcription factors that regulate DNA synthesis and mitosis. researchgate.netnih.gov It is involved in signaling pathways that control cell growth and can influence the expression of genes that determine a cell's fate. researchgate.netmdpi.comfrontiersin.org

Butyrate's Role in Differentiation: Butyrate is known to modulate cellular growth and differentiation. ptfarm.pl In the context of skin, a novel butyrate derivative, zinc dibutyroyllysinate (ZDL), has been shown to increase the expression of genes that promote epidermal differentiation. nih.govnih.gov This includes late differentiation markers like filaggrin (FLG), involucrin (B1238512) (IVL), and loricrin (LOR), as well as early differentiation markers such as keratins 1 and 10 (KRT1, KRT10). nih.gov

Modulation of Specific Transcription Factors: ZDL has also been found to decrease the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.govnih.gov This suggests a role for butyrate derivatives in modulating the differentiation of specific cell types like melanocytes. While direct evidence for this compound's effect on Zinc-Binding Protein-89 (ZBP-89) is not explicitly detailed, ZBP-89 is a zinc-finger transcription factor involved in regulating cell growth and differentiation, and its activity could potentially be influenced by changes in zinc homeostasis. pcom.edu

Interactive Table: Gene Expression Changes in a Skin Model Treated with a Butyrate Derivative (ZDL)

GeneFunctionEffect of ZDL
MITF MelanogenesisDecreased expression nih.govnih.gov
FLG Late epidermal differentiationIncreased expression nih.gov
IVL Late epidermal differentiationIncreased expression nih.gov
LOR Late epidermal differentiationIncreased expression nih.gov
KRT1 Early epidermal differentiationIncreased expression nih.gov
KRT10 Early epidermal differentiationIncreased expression nih.gov

Influence on Extracellular Matrix Protein Synthesis (e.g., Collagen I, Collagen IV, Prolidase)

The extracellular matrix (ECM) provides structural support to tissues and is crucial for cell signaling and function. Both zinc and butyrate can influence the synthesis and degradation of ECM components.

Butyrate's Effect on Collagen and Prolidase: Butyrate has been shown to induce collagen biosynthesis in cultured human dermal fibroblasts. ptfarm.plresearchgate.net This effect is accompanied by an increase in the activity of prolidase, an enzyme essential for recycling proline from degraded collagen for new collagen synthesis. ptfarm.pl The mechanism appears to involve the insulin-like growth factor-I receptor (IGF-IR) signaling pathway. ptfarm.plresearchgate.net

Zinc's Role in ECM Maintenance: Zinc is a necessary cofactor for matrix metalloproteinases (MMPs), enzymes that are responsible for the remodeling of the ECM. pcom.eduvt.edu Therefore, zinc availability is critical for maintaining the dynamic balance of the ECM.

A novel butyrate derivative, zinc dibutyroyllysinate (ZDL), has demonstrated the ability to increase the abundance of collagen I, collagen IV, and prolidase in cultured fibroblasts. nih.govnih.govmdpi.com This suggests that the combination of zinc and butyrate can have a positive impact on the integrity and maintenance of the extracellular matrix, which is particularly relevant in the context of skin aging and wound healing. nih.govmdpi.com

Interactive Table: Effect of a Butyrate Derivative (ZDL) on Extracellular Matrix Proteins

ProteinFunctionEffect of ZDL
Collagen I Major structural component of the ECMIncreased abundance nih.govnih.govmdpi.com
Collagen IV Key component of basement membranesIncreased abundance nih.govnih.govmdpi.com
Prolidase Enzyme for collagen recyclingIncreased abundance nih.govnih.govmdpi.com

Intracellular Zinc Homeostasis and Trafficking

Maintaining the correct concentration of zinc within cells is critical for a vast number of cellular functions. nih.goveurekaselect.comnih.gov This delicate balance, known as zinc homeostasis, is managed by a network of zinc transporters and binding proteins. eurekaselect.comnih.govresearchgate.net The introduction of this compound into a biological system can influence these homeostatic mechanisms.

Zinc transporters are key players in regulating the amount of zinc in the cytoplasm. nih.govresearchgate.net The ZIP (Zrt-, Irt-like Protein) family of transporters increases cytoplasmic zinc by moving it into the cell from the extracellular space or from intracellular organelles. researchgate.netpnas.org Conversely, the ZnT (Zinc Transporter) family reduces cytoplasmic zinc levels by exporting it out of the cell or into organelles. researchgate.netpnas.org

The regulation of these transporters is a crucial aspect of zinc homeostasis. nih.gov For instance, in Caenorhabditis elegans, the expression levels of the zinc transporters CDF-2 and ZIPT-2.3, which are involved in storing and releasing zinc from lysosome-related organelles, are reciprocally regulated by zinc levels to ensure a directional flow that promotes homeostasis. pnas.org

While direct studies on how this compound specifically affects the expression and activity of these transporters are limited, it is plausible that the delivery of zinc via this compound would trigger the cell's homeostatic machinery. The butyrate component could also have an indirect effect. For example, changes in the gut microbiota composition induced by butyrate could alter the intestinal environment, potentially increasing the bioavailability and uptake of zinc. asm.org The interplay between zinc and butyrate at the cellular level could therefore have a significant impact on the trafficking and availability of intracellular zinc, which in turn would affect the numerous zinc-dependent processes discussed in this article.

Regulation of Zinc Transporter Proteins (e.g., ZIP4, ZnT-1)

The maintenance of intracellular zinc concentrations is a tightly controlled process managed by two main families of zinc transporter proteins: the Zrt- and Irt-like proteins (ZIP) and the Zinc Transporter (ZnT) family. nih.gov These transporters have opposing roles; ZIP proteins increase intracellular zinc by facilitating its entry into the cytoplasm, while ZnT proteins decrease cytoplasmic zinc by promoting its efflux out of the cell or into intracellular organelles. nih.gov

This compound influences this regulatory system primarily through the delivery of zinc. The influx of zinc into the body's cells, such as enterocytes in the intestine, is primarily mediated by the transporter ZIP4 . mdpi.com When cellular zinc levels rise, as they would following the absorption of zinc from this compound, the expression of ZIP4 is typically down-regulated to prevent excessive zinc accumulation. mdpi.com Conversely, the ZnT-1 transporter, which is located on the basolateral membrane of enterocytes, exports zinc from the cell into the bloodstream for systemic distribution. mdpi.com The expression of ZnT-1 is induced by high levels of zinc, functioning as a protective mechanism to efflux excess zinc and prevent potential toxicity. embopress.orgembopress.org

Role of Metallothionein (B12644479) in Zinc Buffering and Trafficking

Metallothioneins (MTs) are low-molecular-weight, cysteine-rich proteins that play a central role in zinc homeostasis. nih.govmdpi.com They function as a crucial intracellular zinc buffer, binding excess zinc ions to prevent cytotoxicity and storing them for later use by metalloenzymes and other zinc-dependent proteins. mdpi.comresearchgate.net The synthesis of metallothionein is a zinc-dependent process, potently induced by the presence of zinc ions. conicet.gov.arembopress.org

The administration of this compound is expected to be a particularly potent inducer of metallothionein due to the synergistic action of its two components. A pivotal study conducted on rat primary hepatocyte cultures demonstrated that while sodium butyrate and zinc each induced a moderate increase in MT protein levels on their own, their combination resulted in a synergistic increase. nih.gov This effect on MT protein was greater than the merely additive increase observed in MT mRNA levels, suggesting that the synergy involves post-transcriptional mechanisms. nih.gov Other studies have also confirmed that butyrate can selectively activate the metallothionein gene. conicet.gov.arembopress.orgaacrjournals.org This synergistic induction implies that this compound can efficiently enhance the cell's capacity to buffer and traffic zinc, which is vital for protecting cells against oxidative stress. researchgate.net

Table 1: Effect of Zinc and Sodium Butyrate on Metallothionein (MT) Induction in Rat Hepatocytes
Treatment AgentEffect on MT Protein LevelEffect on MT mRNA LevelInteraction TypeSource
Sodium Butyrate (NaB) aloneModerate Increase (2-4 fold)Moderate Increase- nih.gov
Zinc (Zn) aloneInduces MTInduces MT- conicet.gov.arnih.gov
NaB + Zn (Combined)Synergistic IncreaseAdditive IncreaseSynergistic nih.gov

Impact on Zinc-Dependent Enzyme Activities and Cellular Processes

Zinc is an essential cofactor for over 300 enzymes, participating in a vast array of cellular processes including growth, differentiation, and metabolism. mdpi.com It can modulate enzyme function by directly interacting with the enzyme to cause conformational changes that enhance or suppress catalytic activity. americanelements.com this compound, by delivering both zinc and butyrate, can influence these processes. Butyrate itself is known to have broad activity in skin, including anti-inflammatory effects and providing nourishment to skin cells. mdpi.com

Research on a closely related compound, zinc dibutyroyllysinate (ZDL), which combines zinc with lysine and butyric acid, provides specific insights into the enzymatic activities that may be modulated. In studies using a full-thickness human skin model, ZDL was shown to have significant effects on several enzymes and related cellular processes. mdpi.com These findings suggest that zinc combined with a butyrate moiety can influence key enzymatic pathways involved in tissue maintenance and function.

Key enzymatic effects observed with the butyrate derivative ZDL include:

Repression of Lipase and 5α-reductase: These enzymes are implicated in processes such as sebum production. mdpi.com

Increased Prolidase Activity: Treatment with ZDL led to a dose-dependent increase in the enzyme prolidase, which plays an important role in collagen turnover and recycling. mdpi.com

Table 2: Observed Effects of a Zinc-Butyrate Derivative (ZDL) on Enzyme Activity
EnzymeObserved EffectAssociated Cellular ProcessSource
LipaseRepressionLipid metabolism, sebum production mdpi.com
5α-reductaseRepressionSteroid metabolism, androgen activity mdpi.com
ProlidaseIncreased AbundanceCollagen turnover and recycling mdpi.com

Pre Clinical Investigations of Physiological Impact

Effects on Gastrointestinal Tract Homeostasis and Barrier Function

The integrity of the gastrointestinal barrier is fundamental to an organism's health, serving as a primary defense against luminal pathogens and toxins. Zinc dibutyrate, a compound that combines the properties of both zinc and butyric acid, has been the subject of pre-clinical research to determine its effects on gut health. Zinc is an essential trace element crucial for the function of over 300 enzymes and is vital for maintaining intestinal barrier function, while butyric acid, a short-chain fatty acid, is a key energy source for intestinal epithelial cells and possesses beneficial effects on gut health. nih.govmdpi.com

In vitro studies using porcine intestinal epithelial cell lines (IPEC-J2) have demonstrated the capacity of zinc butyrate (B1204436) to enhance the integrity of the intestinal barrier. nih.govfrontiersin.org A key measure of barrier function is transepithelial electrical resistance (TER), where higher values indicate a less permeable, more robust epithelial layer. In one study, IPEC-J2 cells treated with zinc butyrate under an inflammatory challenge induced by Escherichia coli lipopolysaccharide (LPS) exhibited the highest TER values at 36 hours compared to other treatments. nih.govresearchgate.net Another in vitro experiment found that 300 μmol of zinc butyrate could increase transmembrane resistance and preserve the integrity of tight junctions in IPEC-J2 cells. frontiersin.orgresearchgate.net

The intestinal barrier's gatekeeping function is primarily managed by tight junction proteins, such as occludin, claudins, and zonula occludens (ZO). mdpi.com Zinc supplementation has been shown to bolster this physical barrier. researchgate.net Studies with various zinc sources, including zinc oxide (ZnO) and tetrabasic zinc chloride (TBZC), significantly enhanced the mRNA and protein expression of occludin and ZO-1 in the ileal mucosa of piglets. researchgate.net Similarly, zinc gluconate has been found to upregulate the expression of tight junction-associated proteins like ZO-1, Occludin, and Claudin-1. nih.govfrontiersin.org Zinc's mechanism of action may involve the activation of the PI3K/Akt/mTOR signaling pathway, which upregulates the expression of these crucial proteins. mdpi.comnih.gov

Table 1: Effect of Zinc Butyrate on Intestinal Barrier Integrity (In Vitro)
Model SystemChallengeTreatmentKey FindingSource
IPEC-J2 CellsInflammatory (LPS)Zinc Butyrate (ZnB)Greatest Transepithelial Electrical Resistance (TER) at 36h. nih.govresearchgate.net
IPEC-J2 CellsHeat Stress300 µmol Zinc ButyrateIncreased transmembrane resistance and maintained tight junction integrity. frontiersin.orgresearchgate.net

Environmental stressors, such as heat stress, can compromise intestinal integrity, leading to increased permeability, or "leaky gut". nih.gov This allows harmful substances to pass from the intestine into the bloodstream. nih.gov Pre-clinical models have investigated whether zinc butyrate can counteract these effects.

In an in vitro study exposing IPEC-J2 cells to heat stress (41.5 °C), cells treated with zinc butyrate maintained a TER similar to that of non-stressed cells, indicating significant protection against heat-induced barrier dysfunction. nih.govresearchgate.net This suggests that zinc butyrate can directly alleviate the increased permeability of intestinal cells caused by heat stress. frontiersin.org

Studies on organic zinc sources have shown positive effects on intestinal morphology. In weaned piglets, dietary supplementation with zinc lactate (B86563) or Gly-Zn led to higher jejunal villus height and an increased villus height-to-crypt depth ratio compared to a control group. frontiersin.org Other research has also reported that zinc lactate increased villus height and decreased crypt depth in piglets, while Gly-Zn had similar positive effects on the duodenal and jejunal villus height in chickens. frontiersin.org In dairy cows experiencing acidosis, supplemental zinc improved the height of ileal villi. mdpi.com

However, the effects of zinc butyrate specifically can be variable. A study on grower pigs under heat stress found no significant differences in ileal morphology, including villus height and crypt depth, between the control group and the group supplemented with encapsulated zinc butyrate. nih.gov Similarly, a trial with lambs fed a grain-based diet supplemented with encapsulated butyric acid and zinc observed no treatment-related differences in small intestine histological measurements. mdpi.com

Table 2: Effects of Organic Zinc Sources on Intestinal Morphology (In Vivo)
Animal ModelZinc SourceIntestinal SegmentObserved EffectSource
Weaned PigletsZinc Lactate, Gly-ZnJejunumIncreased villus height and villus:crypt ratio. frontiersin.org
Weaned PigletsZinc LactateDuodenum, Jejunum, IleumIncreased villus height, decreased crypt depth. frontiersin.org
ChickensGly-ZnDuodenum, JejunumIncreased villus height. frontiersin.org
Grower Pigs (Heat Stress)Encapsulated Zinc ButyrateIleumNo significant differences in villus height or crypt depth. nih.gov
Lambs (Grain Challenge)Encapsulated Butyric Acid and ZincSmall IntestineNo treatment differences observed. mdpi.com

The intestinal mucosa has a remarkable capacity for rapid repair following injury. physiology.org Both zinc and butyrate are known to play roles in this process. Zinc is considered essential for the regeneration of damaged intestinal epithelial tissue. frontiersin.orgnih.gov It promotes intestinal injury repair by activating signaling pathways like PI3K/Akt/mTOR, which in turn stimulates epithelial cell proliferation. mdpi.com Studies have shown that zinc can repair intestinal mucosal damage by promoting tissue repair mechanisms and mitigating inflammation. nih.gov

Butyrate also contributes to mucosal healing. It has been found to regulate the repair of the intestinal mucus barrier, potentially through the activation of the macrophage/WNT/ERK signaling pathway. frontiersin.org The combined properties of zinc and butyrate suggest a synergistic potential in supporting the complex events of mucosal wound healing, which involve epithelial cell migration (restitution) and proliferation to reseal barrier defects. physiology.org

Morphological Adaptations of Intestinal Epithelium (e.g., Villus Height, Crypt Depth)

Immunomodulatory and Anti-Inflammatory Activities

Both zinc and butyrate possess immunomodulatory properties and can influence inflammatory responses within the intestine and other tissues. Chronic inflammation is a hallmark of many intestinal diseases, and compounds that can safely attenuate this response are of significant research interest.

Zinc and butyrate can modulate inflammatory signaling pathways, particularly the NF-κB (nuclear factor kappa B) pathway, which is a central regulator of the expression of pro-inflammatory cytokines. mdpi.comnih.gov Butyrate has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.commdpi.com This anti-inflammatory effect has implications for conditions like Crohn's disease. mdpi.com

Zinc also exhibits anti-inflammatory effects. Zinc supplementation has been demonstrated to reduce the expression of IL-1β and TNF-α in animal models of severe acute pancreatitis. medsci.org In another study, zinc gluconate was found to suppress the TLR4/NF-κB signaling pathway, thereby demonstrating anti-inflammatory properties and helping to preserve barrier integrity. nih.govfrontiersin.org Zinc deficiency, conversely, has been associated with an enhanced inflammatory response and increased systemic inflammation. medsci.orgnih.gov The immunomodulatory role of zinc is complex, as it is involved in signaling events in a wide variety of immune cells, and maintaining its homeostasis is key to a properly regulated immune response. nih.govresearchgate.net

Enhancement of Anti-Inflammatory Cytokine Production

The anti-inflammatory properties of zinc are well-documented, with studies indicating its capacity to modulate cytokine profiles. Zinc can suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, by decreasing the activation of NF-κB, a key transcription factor in inflammatory responses. nih.gov Concurrently, zinc has been shown to upregulate the gene expression of A20 and PPAR-α, two zinc-finger proteins known for their anti-inflammatory effects. nih.gov While direct studies on this compound are limited, the individual components—zinc and butyrate—both contribute to an anti-inflammatory environment. Butyrate, a short-chain fatty acid, is known to inhibit histone deacetylases (HDACs), which can lead to a reduction in the production of pro-inflammatory cytokines. researchgate.net

Interleukins, a group of cytokines, play a crucial role in regulating the immune response. Anti-inflammatory interleukins like IL-10 are vital for limiting inflammation and preventing tissue damage by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory immune cells. mdpi.com Preclinical studies using recombinant IL-10 have shown it can suppress pro-inflammatory cytokine production in models of infection-induced inflammation. mdpi.com Zinc supplementation has been linked to the modulation of various interleukins, and its deficiency can disrupt the balance between pro- and anti-inflammatory responses. frontiersin.orgnih.gov For instance, zinc can influence the production of IL-2, a cytokine essential for T-cell proliferation and differentiation. frontiersin.org

Modulation of Innate and Adaptive Immune Cell Function (e.g., Neutrophils, NK Cells, Macrophages, T and B Lymphocytes)

Zinc is a critical trace element for the proper development, maturation, and function of numerous immune cells, spanning both the innate and adaptive immune systems. scienceopen.com Its availability directly impacts the body's ability to mount an effective immune response. frontiersin.org

Innate Immune Cells:

Neutrophils: As first-line defenders, the function of neutrophils is highly dependent on zinc. mdpi.com The mineral is essential for their development and activation. frontiersin.org Zinc deficiency can impair the ability of neutrophils to perform phagocytosis and produce reactive oxygen species (ROS) to fight pathogens. frontiersin.org In vitro studies have shown that zinc depletion can disrupt the cell membrane integrity of neutrophils and increase their transmigration. nih.gov

Natural Killer (NK) Cells: These cells are vital for targeting virally infected cells and tumors. icahealth.com Zinc is required for the development, maturation, and effective function of NK cells. scienceopen.com Zinc deficiency can lead to impaired NK-cell activity, while supplementation has been shown to increase the differentiation of progenitor cells toward NK cells and enhance their cytotoxicity. frontiersin.orgicahealth.com

Macrophages: These cells play a central role in phagocytosis and regulating inflammation. mdpi.com The phagocytic activity of macrophages is highly dependent on zinc to modify their metabolism in response to external signals. scienceopen.com By mediating shifts between pro-inflammatory and anti-inflammatory states, zinc status influences the metabolic phenotype of these innate immune cells. scienceopen.com

Adaptive Immune Cells:

T and B Lymphocytes: T and B cells are the core components of adaptive immunity. scienceopen.com Zinc is crucial for maintaining the numbers and function of both T and B lymphocytes. icahealth.com Zinc deficiency can lead to a reduction in circulating CD4+ T-lymphocytes and impair their ability to produce cytokines like IL-2 and IFN-γ. icahealth.com Similarly, B-lymphocyte numbers and their capacity to produce antibodies are diminished in a state of zinc deficiency. icahealth.com Low levels of zinc in B cells have been associated with reduced cell signaling during critical developmental stages. frontiersin.org

Antioxidant Effects and Reduction of Oxidative Stress

Zinc exhibits significant antioxidant properties through multiple mechanisms, playing a protective role against oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov

One of the primary ways zinc functions as an antioxidant is by inducing the expression of metallothioneins. nih.govscienceopen.com These cysteine-rich proteins are potent scavengers of free radicals and help maintain cellular homeostasis of zinc. nih.gov Zinc also serves as a critical co-factor for key antioxidant enzymes, such as copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD). nih.govresearchgate.net Furthermore, it enhances the activation of other antioxidant proteins and enzymes, including glutathione (B108866) and catalase. nih.gov

Zinc exerts direct antioxidant effects by stabilizing protein sulfhydryl groups against oxidation and by competing with redox-active metals like iron and copper at certain binding sites, thereby reducing site-specific oxidative damage. nih.gov Studies have shown that zinc supplementation can reduce markers of oxidative stress, such as lipid peroxidation and DNA oxidation products. mdpi.com By inhibiting the enzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase (NADPH-Oxidase), a pro-oxidant enzyme, zinc further helps to limit ROS production. nih.gov

The following table summarizes the mechanisms of zinc's antioxidant action:

Mechanism of ActionDescriptionSupporting Findings
Induction of Metallothioneins Zinc stimulates the synthesis of these proteins, which are effective at sequestering reactive oxygen species (ROS) and reducing hydroxyl radicals. nih.govnih.govStudies show zinc induces metallothionein (B12644479) synthesis, which protects against metal toxicity and ROS. scienceopen.com
Enzyme Cofactor Acts as a cofactor for crucial antioxidant enzymes like Cu/Zn superoxide dismutase. nih.govThe activity of enzymes like superoxide dismutase is dependent on adequate zinc levels. researchgate.net
Stabilization of Macromolecules Protects sulfhydryl groups in proteins from oxidation. nih.govZinc's ability to stabilize these groups prevents oxidative damage to proteins.
Inhibition of Pro-oxidant Enzymes Inhibits the activity of NADPH-Oxidase, a key enzyme in the production of ROS. nih.govBy inhibiting this enzyme, zinc directly reduces a major source of cellular oxidative stress.
Antagonism with Redox Metals Competes with and displaces redox-active metals like iron and copper from binding sites, preventing them from catalyzing oxidative reactions. nih.govThis action attenuates cellular site-specific oxidative injury. nih.gov

Modulation of Cellular Proliferation and Differentiation Beyond the Gut

Effects on Epidermal Differentiation Pathways

Zinc plays a fundamental role in skin homeostasis and the complex process of epidermal differentiation. nih.gov It is involved in regulating the expression of proteins essential for the formation of the skin's protective barrier. researchgate.net A novel butyrate derivative, zinc dibutyroyllysinate (ZDL), has been shown in preclinical studies to significantly influence gene expression in full-thickness human skin models. nih.govmdpi.com

Research demonstrates that ZDL treatment leads to an increased expression of genes that promote epidermal differentiation. mdpi.comresearchgate.net Specifically, zinc ions have been observed to increase the expression of cytokeratins (CK5, 10, and 14), involucrin (B1238512), and filaggrin, proteins that are critical markers of different stages of keratinocyte differentiation. typeset.io Filaggrin is particularly important for skin keratinization and maintaining moisture in the cornified layer. researchgate.nettypeset.io Zinc can modulate filaggrin levels by up-regulating the activity of serine protease 8 (PRSS8), which is involved in its production, and inhibiting the activity of peptidyl arginine deiminase (PAD), which is involved in its metabolism. researchgate.netmdpi.com These findings suggest that zinc-containing compounds can actively participate in the molecular pathways governing the maturation and stratification of the epidermis. mdpi.com

Influence on Extracellular Matrix Remodeling in Fibroblasts

The extracellular matrix (ECM) is a dynamic structure crucial for tissue integrity, and its remodeling is largely controlled by fibroblasts. mdpi.comresearchgate.net Zinc is implicated in this process, with studies showing that zinc deficiency can inhibit ECM calcification by reducing the synthesis of matrix proteins like type I collagen. nih.gov

Investigations using the zinc-containing compound ZDL have revealed a direct influence on fibroblast activity and ECM protein production. nih.govmdpi.com In cultured human skin fibroblasts, ZDL treatment resulted in a dose-dependent increase in key extracellular matrix proteins. researchgate.net The production of collagen I and collagen IV, which provide structural support to tissues, was significantly bolstered. mdpi.com Additionally, ZDL elicited a dose-dependent increase in the enzyme prolidase, which plays an important role in collagen turnover and the recycling of proline, thereby contributing to the maintenance and stability of the ECM. nih.govmdpi.com This evidence indicates that zinc-butyrate compounds can actively promote the synthesis and remodeling of the extracellular matrix by skin fibroblasts. mdpi.com

The table below details the effects of a zinc-butyrate derivative on ECM components in fibroblasts.

ECM ComponentEffect of Zinc-Butyrate Derivative (ZDL)Function
Collagen I Dose-dependent increase in production. mdpi.comProvides major structural support in connective tissues.
Collagen IV Dose-dependent increase in production. mdpi.comA key component of the basement membrane.
Prolidase Dose-dependent increase in activity. mdpi.comAn enzyme crucial for collagen turnover and recycling. mdpi.com

Regulation of Melanogenesis and Melanin (B1238610) Secretion

Melanogenesis, the process of melanin production by melanocytes, is a complex pathway regulated by various signaling molecules and transcription factors. researchgate.net Preclinical research has identified zinc-containing compounds as modulators of this process. Studies on a zinc-butyrate derivative, ZDL, in a full-thickness human skin model and in cell cultures have demonstrated its regulatory effects on pigmentation. nih.govmdpi.com

ZDL treatment was found to decrease the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation genes. mdpi.comresearchgate.net This reduction in MITF expression was accompanied by a decrease in other melanogenesis-related genes. nih.gov Furthermore, in cultured melanocytes, ZDL was shown to significantly repress melanin secretion. mdpi.com Another compound, licorice zinc, has been observed to suppress melanogenesis by inhibiting the phosphorylation of the P38MAPK and JNK signaling pathways, which ultimately leads to reduced levels of tyrosinase, tyrosinase-related protein-1 (TRP-1), and MITF. scielo.br Separately, zinc alpha-2-glycoprotein has been shown to regulate melanin production in both normal and malignant melanocytes, primarily through post-transcriptional effects on the tyrosinase protein. nih.gov These findings collectively support a role for zinc-based compounds in downregulating the pathways responsible for melanin synthesis and secretion. mdpi.com

Interactions with the Gut Microbiota Ecosystem

Modulation of Gut Microbial Community Structure and Diversity

Zinc, as a component of zinc dibutyrate, plays a significant role in shaping the gut microbial community. Both zinc deficiency and excess can lead to shifts in the gut microbiota composition, a condition known as dysbiosis. asm.orgasm.org Studies have shown that zinc supplementation can alter the abundance of major bacterial phyla. For instance, zinc deficiency has been associated with a decrease in Firmicutes and an increase in Proteobacteria and Bacteroidetes. mdpi.commdpi.com Conversely, some studies on zinc supplementation have reported an increase in the abundance of Firmicutes, particularly Lactobacillus. mdpi.com

The effects of zinc on microbial diversity can be inconsistent and may depend on the animal model and the form of zinc used. mdpi.comnih.gov For example, zinc deficiency has been linked to lower microbial diversity in some animal models. mdpi.com In contrast, some studies on zinc supplementation have shown an increase in gut microbiota diversity. mdpi.com However, other research indicates that high levels of dietary zinc may not change or could even decrease microbial diversity. researchgate.net

Specific bacterial populations are also affected. Zinc supplementation has been shown to reduce the levels of Enterobacteriaceae, coliforms, and Escherichia coli in the colon. nih.gov It can also decrease the abundance of the Clostridial cluster XIV. nih.gov The impact of zinc on the gut microbiota is also site-specific within the gastrointestinal tract, with different effects observed in the ileum, cecum, and colon. mdpi.com

Table 1: Effects of Zinc on Gut Microbial Populations

Bacterial Group Effect of Zinc Supplementation Reference
Enterobacteriaceae Decrease nih.gov
Coliforms Decrease nih.gov
Escherichia coli Decrease nih.gov
Clostridial cluster XIV Decrease nih.gov
Lactobacillus Increase/Decrease (site-specific) mdpi.com
Faecalibacterium Increase mdpi.com
Firmicutes Increase/Decrease mdpi.commdpi.com
Proteobacteria Decrease mdpi.commdpi.com
Bacteroidetes No significant change mdpi.com

Influence on Microbial Metabolite Production within the Gastrointestinal Lumen (e.g., Short-Chain Fatty Acids)

This compound can influence the production of microbial metabolites, most notably short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate (B1204436). nih.govnih.gov These SCFAs are produced by the fermentation of dietary fibers by the gut microbiota and are crucial for gut health. nih.gov

Studies have shown that zinc supplementation can increase the levels of acetate and butyrate. nih.gov The response of SCFA production to zinc can be non-linear, with lower doses of zinc oxide leading to an increase in ileal volatile fatty acids, acetate, and butyrate, while higher concentrations cause a decline. nih.gov In some cases, an increase in acetate, propionate, and butyrate has been considered a marker of zinc sulfate (B86663) supplementation. nih.gov

However, the effect of zinc on SCFA production can be complex and sometimes contradictory. For instance, some studies have reported that high dietary zinc reduces the concentrations of bacterial metabolites. oup.com Long-term high-zinc diets have been shown to cause a significant loss of total SCFAs, including butyric acid, acetic acid, and propionic acid. asm.org Conversely, short-term zinc deficiency has been associated with higher levels of bacterial metabolites, particularly acetic acid. nih.gov

Table 2: Influence of Zinc on Short-Chain Fatty Acid Production

Short-Chain Fatty Acid Effect of Zinc Supplementation Reference
Acetate Increase/Decrease asm.orgnih.govoup.com
Propionate Increase/Decrease nih.govoup.com
Butyrate Increase/Decrease asm.orgnih.govoup.com

Impact on Pathogen Virulence, Adhesion, and Colonization

Zinc plays a critical role in the host's defense against pathogens by modulating bacterial virulence. nih.gov It can inhibit the growth of pathogenic bacteria and reduce their ability to cause harm. For example, zinc can inhibit the expression of virulence factors in pathogenic E. coli strains, such as alpha-hemolysin. nih.gov

The availability of zinc is a key factor in the competition between pathogenic and commensal bacteria. Pathogens have developed sophisticated systems, such as the ZnuABC transporter, to acquire zinc from the host environment, which is essential for their growth and pathogenesis. frontiersin.org By limiting the availability of zinc, the host can restrict the growth of pathogens. However, excessive dietary zinc can sometimes impair this "nutritional immunity," potentially promoting the growth of pathogenic bacteria. nih.gov

Zinc supplementation has been shown to reduce the intestinal population of E. coli. nih.gov It can also interfere with the ability of pathogens like Salmonella typhimurium to compete for zinc with commensal bacteria, thereby limiting their virulence. nih.gov Furthermore, zinc can modulate bacterial survival by affecting host defense mechanisms and antioxidant responses. nih.gov

Elucidation of Cross-Talk Mechanisms between this compound, Host Physiology, and the Microbiota

The interaction between this compound, the host, and the gut microbiota is a complex, bidirectional relationship. researchgate.net Zinc influences the gut microbiota, which in turn affects host physiology through the production of metabolites and modulation of the immune system. mdpi.com

Zinc itself has direct effects on the host's intestinal barrier function and immune system. nih.gov It can reduce intestinal damage and has anti-inflammatory properties. nih.gov The gut microbiota and its metabolites, such as butyrate, also play a crucial role in maintaining intestinal homeostasis and regulating the immune system. mdpi.comnih.gov Butyrate, for instance, is a primary energy source for intestinal epithelial cells and helps regulate the immune system. nih.gov

The cross-talk is evident in how zinc-induced changes in the microbiota can lead to systemic effects on the host. researchgate.net For example, alterations in the gut microbiota due to changes in zinc levels can influence systemic inflammation. researchgate.net The microbiota can also influence the bioavailability of zinc in the gut. For instance, an increase in SCFA production can lower the pH of the cecum, which may increase the bioavailability and uptake of zinc. asm.org This highlights a feedback loop where the microbiota, influenced by zinc, can in turn modulate the host's ability to absorb this essential mineral.

The host's immune system, particularly pattern recognition receptors like Toll-like receptors (TLRs), recognizes microbial components and initiates signaling pathways that can influence intestinal stem cell proliferation and differentiation, further demonstrating the intricate communication at the host-microbiota interface. nih.govmdpi.com

Advanced Research Methodologies and Experimental Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cell cultures are fundamental tools for investigating the direct effects of zinc dibutyrate on specific cell types, helping to unravel the molecular pathways it influences.

The porcine intestinal epithelial cell line, IPEC-J2, is a widely used non-transformed model for studying the effects of nutrients and other compounds on gut health. nih.govanimine.eu Studies have utilized IPEC-J2 cells to investigate the protective effects of zinc butyrate (B1204436) against stressors. In one study, IPEC-J2 cells were subjected to an inflammatory challenge with lipopolysaccharide (LPS) or heat stress. nih.govnih.gov The integrity of the cell monolayer was assessed by measuring transepithelial electrical resistance (TER). nih.govnih.gov Results showed that under inflammatory conditions, cells treated with zinc butyrate exhibited the highest TER values at 36 hours compared to other treatments like zinc sulfate (B86663) and calcium butyrate. nih.govnih.gov Similarly, when exposed to heat stress, zinc butyrate-treated cells maintained a TER similar to that of cells kept at a normal temperature, indicating a significant protective effect. nih.govnih.gov These findings suggest that zinc butyrate helps to preserve intestinal barrier function under stress conditions. researchgate.netresearchgate.net Another study reported a correlation between increased TER and the elevated expression of claudin-3 and claudin-4 in heat-stressed IPEC-J2 cells treated with zinc butyrate. frontiersin.org

The human colon adenocarcinoma cell line, HT29, is another valuable model for studying the effects of compounds on intestinal cells, particularly in the context of cancer and cell differentiation. nih.gov Research has shown that zinc can protect HT29 colonocytes from butyrate-induced cell death through the activation of the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR). nih.govsemanticscholar.org Activation of ZnR by zinc enhances cell survival. nih.govsemanticscholar.org While zinc on its own did not increase the expression of the pro-survival protein clusterin (CLU), butyrate did, and the combination of zinc and butyrate could have complex effects on cell survival pathways. nih.gov Zinc deficiency in HT-29 cells has been shown to result in softer cells and has a significant impact on cell proliferation. mdpi.com

Full-thickness human skin models provide a physiologically relevant platform for studying the effects of topical compounds. ten-bio.com A novel butyrate derivative, zinc dibutyroyl-lysinate (ZDL), has been characterized using such a model. nih.govnih.govmdpi.com RNA sequencing analysis revealed that ZDL had significant transcriptional bioactivity, more so than lysine (B10760008) alone. nih.govmdpi.com The effects included an upregulation of genes involved in epidermal differentiation and retinol (B82714) metabolism, and a downregulation of microphthalmia-associated transcription factor (MITF) and other genes related to melanogenesis. nih.govnih.govmdpi.com These effects were not seen with a similar compound, calcium dibutyroyl-lysinate. nih.govnih.govmdpi.com

Further studies on individual skin cell types have provided more detailed insights. In cultured human dermal fibroblasts, ZDL treatment led to a dose-dependent increase in the production of extracellular matrix proteins, including collagen I and collagen IV. nih.gov It also increased the activity of prolidase, an enzyme important for collagen recycling. nih.gov In melanocyte cultures, ZDL was found to decrease the secretion of melanin (B1238610). nih.govnih.gov These findings suggest that this compound derivatives could influence skin processes related to aging, pigmentation, and inflammation. nih.govnih.govmdpi.com

The immune system is significantly influenced by zinc levels. researchgate.net Studies on immune cell cultures, such as lymphocytes and monocytes, have shown that zinc is crucial for their proper function. researchgate.netuq.edu.au Zinc deficiency can impair the development and function of T-lymphocytes, leading to reduced T-cell numbers and an altered ratio of T-helper cell types. researchgate.net In mixed lymphocyte cultures, zinc has been shown to modulate T-cell activation and differentiation, reducing the production of the pro-inflammatory cytokine interferon-γ (IFNγ) and the prevalence of pro-inflammatory T helper 1 (Th1) and Th17 cells. nih.gov Conversely, zinc can also stimulate T-cell proliferation, a process that is dependent on the presence of monocytes. nih.gov The effects of zinc on immune cells are complex and can be both stimulatory and inhibitory depending on the concentration and the specific cell type being studied. researchgate.net While direct studies on this compound in these specific immune cell cultures are not detailed in the provided context, the known roles of zinc and butyrate suggest that this compound could have significant immunomodulatory effects.

Human Skin Cell Models (e.g., Full-Thickness Human Skin Models, Fibroblasts, Melanocytes)

Organoid and Ex Vivo Tissue Culture Systems

Organoid and ex vivo tissue cultures represent a bridge between traditional 2D cell culture and in vivo studies, offering a more complex and physiologically relevant environment to study the effects of compounds like this compound.

Intestinal organoids, or "mini-guts," are three-dimensional structures grown from intestinal stem cells (ISCs) that recapitulate the architecture and function of the intestinal epithelium. nih.govresearchgate.net These models are invaluable for studying the influence of factors like zinc and butyrate on ISC maintenance, proliferation, and differentiation. nih.govresearchgate.net

Research has shown that the transcription factor ZBP-89 is expressed in intestinal and colonic stem cells and is involved in their maintenance. oncotarget.com Butyrate, a short-chain fatty acid component of this compound, is known to influence cell growth and can induce senescence in colon organoids, particularly when the Zfp148 gene (the mouse equivalent of ZBP-89) is deleted. oncotarget.comnih.gov Interestingly, intestinal organoids appear to be more sensitive to the effects of butyrate than colonic organoids. nih.gov Other studies using swine intestinal organoids have investigated the effects of different zinc sources on gene expression. These studies found that while zinc supplementation did affect the expression of zinc transporters like ZIP4, it did not replicate the changes in immune-related genes like IL18 and TLR2 that were observed in vivo, suggesting that other cell types beyond the epithelium are involved in the immune response to dietary zinc. researchgate.netnih.gov

The Wnt/β-catenin signaling pathway is critical for ISC proliferation and maintenance. frontiersin.org Zinc has been shown to maintain gut integrity through the activation of this pathway. nih.gov The differentiation of ISCs into various cell lineages, such as absorptive enterocytes and secretory cells (goblet, Paneth, tuft, and enteroendocrine cells), is a tightly regulated process that can be influenced by various signaling molecules and nutrients. nih.gov The zinc finger transcription factor BCL11A/Chronophage has been identified as a crucial regulator of progenitor cell maintenance and enteroendocrine cell fate commitment. biorxiv.org

Ex vivo intestinal permeability assays, often utilizing Ussing chambers, are the gold standard for assessing the barrier function of the intestinal epithelium. nih.govfrontiersin.org These systems allow for the mounting of intestinal tissue segments to measure parameters like transepithelial electrical resistance (TEER) and the flux of molecules across the tissue. nih.gov

In a study involving heat-stressed pigs, while an encapsulated form of zinc butyrate improved growth performance, no significant differences were observed in ex vivo intestinal permeability, as measured by TER and the flux of 4 kDa FITC-dextran in both the ileum and colon. nih.govresearchgate.net This suggests that the beneficial effects of zinc butyrate on performance may be related to aspects of intestinal health not captured by these specific ex vivo permeability measurements alone. nih.govresearchgate.net The interpretation of permeability assays can be complex, as different tight junction proteins influence ion flux (measured by TEER) and the passage of larger molecules differently. nih.gov

Pre-Clinical Animal Models for Systemic and Organ-Specific Impact

Porcine Models for Gastrointestinal Health and Heat Stress Response

Porcine models are instrumental in evaluating the effects of this compound on gastrointestinal health and in mitigating the physiological challenges of heat stress. Research in this area has particularly focused on encapsulated forms of zinc butyrate to ensure targeted delivery to the intestinal tract.

Studies using grower pigs have demonstrated that supplementation with encapsulated zinc butyrate can lead to improvements in growth performance, especially under conditions of heat stress. nih.govnih.gov During heat stress phases, pigs receiving encapsulated zinc butyrate showed greater average daily gain and improved gain-to-feed ratios compared to control groups. nih.govnih.gov The proposed mechanism for these performance benefits is the enhancement of intestinal health. nih.govoup.com

In vitro studies using porcine intestinal epithelial cells (IPEC-J2) have provided further insights. When these cells were subjected to an inflammatory challenge with Escherichia coli lipopolysaccharide, treatment with zinc butyrate resulted in the highest transepithelial electrical resistance (TER), a key indicator of tight junction integrity, after 36 hours. nih.govresearchgate.net Similarly, when IPEC-J2 cells were exposed to heat stress, those treated with zinc butyrate maintained a TER comparable to cells kept at normal temperatures, indicating a significant protective effect against heat-induced barrier dysfunction. nih.govresearchgate.net

While in vivo studies have shown increased intestinal permeability during heat stress, direct measurements of intestinal health parameters such as TER, villus height to crypt depth ratio, and macromolecule permeability have not always shown significant differences between supplemented and non-supplemented groups in live animals. nih.govresearchgate.net However, the collective evidence from both in vivo performance data and in vitro cell models suggests that this compound contributes to maintaining intestinal integrity. nih.gov

Investigations into the molecular mechanisms have explored gene expression changes in the intestine. Some studies suggest that organic zinc sources may modulate the immune response by affecting the expression of genes related to inflammation. For instance, feeding pigs organic zinc has been associated with lower expression of the pro-inflammatory cytokine interleukin-18 (IL-18) and higher expression of Toll-like receptor 2 (TLR2) in the ileum. researchgate.net This suggests a potential for this compound to enhance the immune response and reduce intestinal inflammation under stress. researchgate.net

Interactive Table: Effect of Encapsulated Zinc Butyrate (E-ZnB) on Grower Pig Performance Under Heat Stress

Performance Metric Control Group E-ZnB Group P-value
Average Daily Gain (kg) 0.53 0.79 < 0.05
Gain-to-Feed Ratio 0.33 0.43 < 0.05

Data derived from a study on grower gilts supplemented for 24 days before a 7-day biphasic heat stress period. nih.govnih.gov

Rodent Models for Intestinal Inflammation and Gene Regulation

Rodent models have been pivotal in elucidating the molecular mechanisms through which zinc compounds, including by extension this compound, influence intestinal inflammation and regulate gene expression. These studies often focus on the cellular and genetic pathways affected by zinc and butyrate individually and in combination.

Zinc plays a crucial role in regulating gene expression, in part through its interaction with metal-response element-binding transcription factor-1 (MTF-1). researchgate.net MTF-1 acts as a cellular zinc sensor; upon binding zinc, it translocates to the nucleus and binds to metal response elements in the promoters of target genes, thereby modulating their transcription. researchgate.net This mechanism is fundamental to zinc homeostasis and protection against oxidative stress. Genes regulated by this pathway include those for metallothionein (B12644479) and the zinc transporter ZnT1, which are critical for managing intracellular zinc levels and protecting against toxicity. researchgate.netembopress.org

In the context of intestinal inflammation, zinc has been shown to have protective effects. Studies using mouse models of intestinal mucosal barrier injury induced by antibiotics and lipopolysaccharide (LPS) have demonstrated that zinc supplementation can restore intestinal integrity. nih.gov Zinc treatment helped to upregulate the expression of tight junction-associated proteins like ZO-1, Occludin, and Claudin-1, thereby reducing intestinal permeability. Furthermore, zinc was found to suppress the TLR4/NF-κB signaling pathway, which is a key pathway in the inflammatory response. nih.gov

Butyrate, the other component of this compound, is known for its anti-inflammatory properties and its role in maintaining intestinal barrier function. Research on rodent models has shown that butyrate can promote the recovery of intestinal wounds and facilitate the assembly of tight junctions. kemin.com

When considering the combined effects, research points to a synergistic action. In colonocytes, zinc sensing receptor (ZnR/GPR39) signaling has been shown to reduce butyrate-induced cell death by upregulating the anti-apoptotic protein clusterin. nih.gov This suggests that zinc can enhance the beneficial effects of butyrate on intestinal cell survival.

Interactive Table: Gene Regulation by Zinc in Rodent Models

Factor/Pathway Function Effect of Zinc Key Genes Modulated
MTF-1 Cellular zinc sensor and transcription factor Binds zinc to activate gene transcription Metallothionein, ZnT1
NF-κB Signaling Pro-inflammatory pathway Suppresses activation TLR4, NF-κB/p65
Tight Junctions Maintain intestinal barrier integrity Upregulates expression of constituent proteins ZO-1, Occludin, Claudin-1
ZnR/GPR39 Zinc sensing receptor Mediates signals that enhance cell survival Clusterin

Ruminant Models for Gastrointestinal Development and Function

In ruminant models, research has focused on the impact of butyric acid and zinc on the development and function of the gastrointestinal tract, particularly the rumen and small intestine. These studies highlight the potential for this compound to improve gut health and nutrient absorption in animals like sheep and cattle.

Zinc is also crucial for maintaining the integrity of the gastrointestinal epithelium in ruminants. oup.com Supplementation with zinc has been shown to improve intestinal barrier function and enhance intestinal architecture. nih.govoup.com For example, in dairy cows subjected to induced acidosis, supplemental zinc improved the villus height in the ileum. nih.gov Similarly, studies in lambs have demonstrated that organic zinc sources can lead to improved duodenal and ileal villus height compared to non-supplemented animals. nih.gov

A study evaluating the effects of a partially encapsulated additive containing both butyric acid and zinc in feedlot lambs provides direct insight into the combined effects. nih.gov This research was designed to assess improvements in growth performance and gastrointestinal health, especially during abrupt transitions to high-concentrate diets which can induce ruminal acidosis. nih.gov The rationale is that the combined action of butyrate in promoting epithelial development and zinc in enhancing barrier function can mitigate the negative effects of such dietary stress. nih.gov

The influence of zinc on ruminal fermentation is also a key area of investigation. While low doses of zinc may have minimal effects, higher concentrations can influence the microbial populations and protein degradation in the rumen. frontiersin.org The chemical form of zinc is important, as it affects its bioavailability and interaction with other dietary components. frontiersin.org

Interactive Table: Effects of Butyric Acid and Zinc in Ruminant Models

Component Primary Site of Action Observed Effects Animal Model
Butyric Acid Rumen Epithelium Induces rumen papillae growth Lambs, Calves
Zinc Small Intestine (Duodenum, Ileum) Improves villus height and mucosal surface area Dairy Cows, Lambs
Encapsulated Butyric Acid & Zinc Rumen and Intestine Potential to improve gastrointestinal health during dietary stress Lambs

Companion Animal Models for Microbiota Studies (e.g., Dogs)

Studies have investigated the effects of different zinc sources on the fecal microbiota of dogs. nih.govresearchgate.net This research indicates that the source of supplemental zinc—whether inorganic (like zinc sulfate) or organic (like zinc proteinate)—can significantly alter the gut microbial composition. nih.govresearchgate.net For instance, organic zinc was associated with a higher abundance of the phylum Firmicutes and lower abundances of Proteobacteria and Bacteroidetes at the phylum level, although responses at the genus level varied. nih.govresearchgate.net

Specifically, dogs fed diets with inorganic zinc showed a higher DNA abundance of Clostridium cluster I, Clostridium cluster XIV, Campylobacter spp., Ruminococcaceae, Turicibacter, and Blautia. nih.govresearchgate.net Conversely, other taxa from the phyla Actinobacteria and Firmicutes were more abundant in dogs receiving organic zinc, particularly when combined with a multi-enzyme complex. nih.govresearchgate.net These findings suggest an association between zinc bioavailability and the abundance of specific bacteria, although the direct implications for the host's health are still being elucidated. nih.gov

The gut-brain axis, which describes the communication between the gastrointestinal tract and the central nervous system, is an emerging area of interest in canine health. dvm360.com Microbial metabolites, such as short-chain fatty acids (SCFAs) like butyrate, play a role in this communication. dvm360.com Dysbiosis, or an imbalance in the gut microbiota, can lead to increased production of inflammatory cytokines and disrupt the intestinal barrier, potentially affecting neurotransmitter function and behavior. dvm360.com While direct studies on this compound's effect on canine behavior via the gut-brain axis are limited, research has shown that supplementing dogs' diets with nutrients including omega-3 fatty acids, magnesium, and zinc can lead to a reduction in inappropriate behaviors. dvm360.com

Interactive Table: Impact of Zinc Source on Canine Fecal Microbiota

Microbial Taxa Effect of Inorganic Zinc Source Effect of Organic Zinc Source
Firmicutes (Phylum) Lower relative abundance Higher relative abundance
Proteobacteria (Phylum) Higher relative abundance Lower relative abundance
Bacteroidetes (Phylum) Higher relative abundance Lower relative abundance
Clostridium cluster I & XIV Higher abundance Not specified as higher
Turicibacter Higher abundance Not specified as higher
Blautia Higher abundance Not specified as higher

Findings are based on studies comparing inorganic (zinc sulfate) and organic (zinc proteinate) zinc sources in the diets of adult Beagles. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Deeper Elucidation of Specific Receptor-Ligand Interactions for Zinc Dibutyrate

Future investigations into this compound should prioritize a detailed understanding of its interactions with specific cellular receptors. While direct research on this compound is limited, studies on related molecules provide a foundational framework. Zinc is known to interact with a variety of receptors, and butyrate (B1204436) acts as a signaling molecule.

A key target for future research is the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR). royalsocietypublishing.orgresearchgate.net GPR39 is activated by physiological concentrations of extracellular Zn2+ and plays a role in numerous cellular functions, including survival, proliferation, and ion transport. mdpi.comimrpress.com Studies have shown that GPR39 activation can protect colonocytes from butyrate-induced cell death. mdpi.comencyclopedia.pubplos.org Therefore, a critical research question is how this compound, as a single compound, modulates GPR39 activity. Investigating whether the compound acts as a direct agonist or if its components (zinc and butyrate) dissociate to interact with the receptor and its pathways separately would be a significant step forward. mdpi.complos.org

Another area of interest lies in olfactory receptors. Research has demonstrated that zinc ions and certain odorants, such as esters like ethyl butyrate, can share a common inhibitory binding site on the voltage-gated K+ channel of olfactory receptor neurons. nih.govoup.com Zinc nanoparticles have also been shown to enhance the response of olfactory receptors to odorants by promoting receptor dimerization. nist.govplos.orgauburn.edu Future studies could explore if this compound influences olfactory receptors, potentially modulating the sense of smell or having other unforeseen signaling roles.

Furthermore, the interaction of zinc with N-Methyl-D-aspartate receptors (NMDARs) is well-documented, with zinc acting as an allosteric modulator. nih.gov Given that butyrate can also influence neuronal function, exploring the combined effect of this compound on NMDARs and other neurotransmitter receptors is a promising avenue for neurological research.

Application of Multi-Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding

To gain a holistic view of this compound's biological effects, the application of multi-omics technologies is essential. These approaches can simultaneously analyze thousands of molecular changes, offering a comprehensive picture of cellular responses.

Transcriptomics: RNA-sequencing (RNA-seq) can reveal how this compound alters gene expression. A study on zinc dibutyroyllysinate (ZDL), a novel butyrate derivative, demonstrated significant transcriptional changes in a human skin model. mdpi.comnih.gov ZDL was found to increase the expression of genes related to epidermal differentiation and retinol (B82714) metabolism while decreasing the expression of genes involved in melanogenesis. mdpi.comnih.gov Future transcriptomic studies on this compound could identify the specific genes and signaling pathways it regulates in various cell types, such as intestinal epithelial cells or immune cells. Research on butyrate alone has shown it can significantly alter the expression of thousands of transcripts, including those involved in oncogenic pathways. aacrjournals.org

Proteomics: Analyzing the proteome would uncover changes in protein expression and post-translational modifications following this compound exposure. The study on ZDL also included proteomics, showing that the compound led to a dose-dependent increase in extracellular matrix proteins like collagen I and collagen IV. mdpi.com Future proteomic analyses of this compound could identify key proteins involved in its mechanism of action, potentially revealing new therapeutic targets. Integrated proteomic and metabolomic studies on zinc deficiency have successfully identified potential biomarkers and highlighted affected metabolic pathways, such as glutathione (B108866) metabolism. nih.gov

Metabolomics: This approach can map the metabolic fingerprint of cells or organisms in response to this compound. By analyzing changes in metabolites, researchers can understand how the compound affects cellular energy, lipid metabolism, and other vital processes. Zinc supplementation has been shown to alter the production of microbial metabolites like short-chain fatty acids (SCFAs). nih.gov Investigating how this compound influences the metabolome of both host cells and the gut microbiota would provide a more complete understanding of its physiological impact.

Integrated multi-omics analyses, combining data from transcriptomics, proteomics, and metabolomics, will be particularly powerful. nih.govnih.gov This systems biology approach can build comprehensive models of this compound's action, identifying novel biomarkers and uncovering its complex regulatory networks. frontiersin.orgfrontiersin.org

Advanced Imaging Techniques for Cellular and Tissue Localization of this compound

Visualizing the journey of this compound within biological systems is crucial for understanding its function. Future research should employ advanced imaging techniques to track its absorption, distribution, and subcellular localization.

Currently, there is a lack of imaging studies specifically for this compound. However, techniques developed for tracking zinc and other molecules can be adapted. For instance, fluorescent probes that are sensitive to zinc ions could be used to monitor changes in intracellular zinc concentrations after the administration of this compound. This would help determine where and when the zinc ion is released from the butyrate carrier within the cell.

The development of fluorescently-labeled this compound molecules would be a significant advancement. By attaching a fluorophore to the compound, techniques like confocal microscopy and two-photon microscopy could be used to directly visualize its uptake by cells and its accumulation in specific organelles. This would provide invaluable information on its cellular trafficking and sites of action.

At the tissue and whole-organism level (in animal models), imaging modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) with customized contrast agents could potentially be developed. For example, using a radioactive isotope of zinc in the synthesis of this compound would allow for its distribution throughout the body to be tracked via PET imaging. This would reveal which organs and tissues are primary targets for the compound.

Development of Targeted Delivery Systems for Enhanced Bioactivity

To maximize the therapeutic potential of this compound and minimize potential off-target effects, the development of targeted delivery systems is a critical area for future research.

One promising approach is the use of nanotechnology. Encapsulating this compound in nanoparticles, such as liposomes or biodegradable polymers, could improve its stability, solubility, and bioavailability. nist.gov A study on an encapsulated form of zinc butyrate demonstrated its protective effects in grower pigs under heat stress, suggesting that controlled release can enhance its efficacy. researchgate.net Further research could focus on designing nanoparticles that release this compound in response to specific physiological cues, such as the low pH environment of a tumor or the presence of inflammatory markers.

Another strategy involves conjugating this compound to targeting ligands. These ligands, such as antibodies or peptides, can bind to specific receptors that are overexpressed on the surface of target cells (e.g., cancer cells or activated immune cells). This would ensure that the compound is delivered preferentially to the desired site of action, increasing its local concentration and therapeutic effect while reducing systemic exposure.

The development of smart delivery systems that combine targeting and controlled-release mechanisms would be particularly innovative. For example, a nanoparticle could be designed to accumulate in inflamed intestinal tissue and only then release this compound, delivering its anti-inflammatory benefits precisely where they are needed. Research into PEGylation, which has been shown to amplify the ability of zinc nanoparticles to enhance olfactory responses, could also be explored to improve the pharmacokinetic properties of this compound delivery systems. plos.org

Comparative Mechanistic Studies with Other Organic Zinc Compounds and Butyrate Derivatives

To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with other organic zinc salts and butyrate derivatives. Such research will help to delineate the specific contributions of the zinc ion, the butyrate molecule, and the combined compound.

Comparison with Other Zinc Compounds: Studies have compared the bioavailability of different zinc salts, such as zinc sulfate (B86663), zinc gluconate, and zinc citrate (B86180), with varying results. mdpi.comnih.gov For instance, zinc gluconate and zinc citrate showed better bioavailability in the rat prostate than zinc sulfate. nih.gov A comparative study involving this compound, zinc sulfate, and calcium butyrate in intestinal epithelial cells showed that this compound provided significant protection against heat stress. researchgate.netnih.gov Future research should expand on these findings, using multi-omics and functional assays to compare the cellular responses elicited by this compound versus other zinc salts like zinc acetate (B1210297) or zinc picolinate. This would clarify whether the effects are solely due to the zinc ion or if the butyrate moiety confers unique advantages in terms of absorption, cellular uptake, or biological activity.

Comparison with Butyrate Derivatives: It is also crucial to compare this compound with other butyrate delivery molecules, such as sodium butyrate, calcium butyrate, or butyrate esters. kemin.com A key research question is whether this compound offers synergistic effects that are not seen with a simple combination of a zinc salt and a butyrate salt. For example, studies on a novel compound, zinc dibutyroyllysinate (ZDL), showed it had greater transcriptional bioactivity than an alternative salt, calcium dibutyroyllysinate, suggesting the zinc component is critical for certain effects. mdpi.comnih.gov Comparative studies could investigate differences in histone deacetylase (HDAC) inhibition, a primary mechanism of butyrate, to see if the presence of zinc modulates this activity. nih.gov

The following table summarizes potential comparative studies:

Compound A Compound B Potential Research Question
This compoundZinc Sulfate + Sodium ButyrateDoes the combined molecule have synergistic effects on intestinal barrier function compared to its individual components?
This compoundZinc GluconateAre there differences in the modulation of immune cell gene expression?
This compoundCalcium ButyrateWhich compound is more effective at altering the gut microbiome composition in animal models?
This compoundZinc DibutyroyllysinateWhat are the differential effects on skin cell differentiation and extracellular matrix production?

Exploration of this compound's Role in Broader Physiological Systems and Pathological Conditions (excluding clinical human trials)

Future preclinical research should explore the potential of this compound in a wider range of physiological and pathological contexts, leveraging animal models of disease.

Gut Microbiota and Intestinal Health: The gut is a primary interface for both zinc and butyrate. Zinc supplementation is known to modulate the gut microbiota, for instance by decreasing certain bacteria like Enterobacteria and increasing the levels of acetate and butyrate. nih.govnih.govresearchgate.net Butyrate is a key energy source for colonocytes and has profound effects on gut health. reading.ac.uk Therefore, investigating how this compound influences the composition and function of the gut microbiome is a high-priority research area. asm.org Animal models of inflammatory bowel disease (IBD) or "leaky gut" could be used to determine if this compound can restore microbial balance, enhance intestinal barrier integrity, and reduce inflammation more effectively than its constituent parts. researchgate.net

Metabolic Disorders: Given that GPR39 is expressed in pancreatic islets and adipose tissue, and butyrate can influence insulin (B600854) secretion, there is a strong rationale for exploring this compound in the context of metabolic diseases. researchgate.netfrontiersin.org Animal models of obesity or type 2 diabetes could be used to investigate whether this compound can improve glucose homeostasis, insulin sensitivity, and adipocyte function.

Neurological Function: The presence of zinc-sensing receptors in the brain and the known neuroactive properties of butyrate suggest a potential role for this compound in the central nervous system. nih.gov Research using animal models of neurodevelopmental or neurodegenerative disorders could explore whether this compound affects neuronal plasticity, neuroinflammation, and cognitive function. biorxiv.org

Q & A

Q. What are the established methods for synthesizing and characterizing zinc dibutyrate in laboratory settings?

this compound synthesis typically involves refluxing zinc oxide with butyric acid under controlled stoichiometric conditions. Characterization methods include thermogravimetric analysis (TGA) to confirm hydration states, X-ray diffraction (XRD) for crystallinity, and Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate-zinc coordination . For purity assessment, inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content, while microbial enumeration ensures compliance with pharmacopeial standards for biomedical applications .

Q. How do researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Stability studies should follow accelerated aging protocols (e.g., ICH guidelines) with controlled variables: temperature (25–60°C), humidity (40–80% RH), and pH (4–10). Data collection intervals (e.g., 0, 1, 3, 6 months) allow kinetic modeling of degradation. Use high-performance liquid chromatography (HPLC) to monitor decomposition products and differential scanning calorimetry (DSC) to detect phase transitions .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar zinc carboxylates?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves differences in alkyl chain environments. Raman spectroscopy identifies unique vibrational modes of the dibutyrate ligand. Elemental analysis (EA) validates stoichiometric ratios (C:Zn), and gas chromatography-mass spectrometry (GC-MS) detects residual butyric acid impurities .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound’s bioactivity across in vitro vs. in vivo studies?

Contradictions often arise from bioavailability differences (e.g., solubility in physiological media) or metabolite interference. Methodological solutions include:

  • Conducting parallel assays with standardized cell lines (e.g., HepG2 for hepatic metabolism) and animal models (e.g., zebrafish for bioavailability tracking).
  • Applying cheminformatics tools to predict metabolite profiles and validate them via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Performing systematic reviews to contextualize findings against existing literature, noting variables like dosage, exposure time, and model organisms .

Q. What experimental frameworks are optimal for studying this compound’s mechanism of action in cellular pathways?

Use a PICOT (Population, Intervention, Comparison, Outcome, Time) framework:

  • Population : Human endothelial cells.
  • Intervention : this compound at IC₅₀ concentrations.
  • Comparison : Zinc gluconate or untreated controls.
  • Outcome : Quantify Rho-kinase inhibition via Western blot (e.g., phosphorylated MYPT1 levels).
  • Time : 24–72-hour exposure . Pair this with siRNA knockdowns to isolate target pathways (e.g., MEK/ERK) and isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other bioactive compounds?

Apply factorial experimental designs (e.g., 2×2 matrices) testing this compound with adjuvants (e.g., antioxidants). Measure synergy via Chou-Talalay combination indices. Use transcriptomics (RNA-seq) to identify co-regulated genes and molecular docking simulations to predict binding site interactions .

Q. What methodologies resolve uncertainties in this compound’s environmental impact assessments?

Conduct lifecycle analyses (LCA) covering synthesis, usage, and disposal phases. Use zebrafish embryo toxicity assays (FET) for acute ecotoxicity and soil microcosms for biodegradation rates. Cross-reference data with EPA’s CompTox Chemicals Dashboard to identify persistent metabolites .

Q. How can researchers optimize protocols for detecting trace degradation products in this compound formulations?

Implement stability-indicating methods such as ultra-HPLC (UHPLC) with diode-array detection (DAD) and charged aerosol detection (CAD). Validate methods per ICH Q2(R1) guidelines, ensuring specificity for butyric acid derivatives. Use principal component analysis (PCA) to correlate degradation pathways with environmental stressors .

Methodological Best Practices

  • Data Reliability : Always report measurement uncertainties (e.g., ±SD in triplicate assays) and validate instruments with certified reference materials (CRMs) .
  • Literature Synthesis : Use tools like Google Dataset Search or Mendeley Data to locate complementary datasets, ensuring alignment with PICOT criteria .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and disposal, referencing ZDHC MRSL v2.0 for restricted substances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.